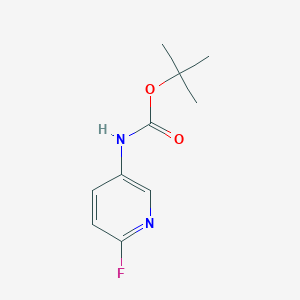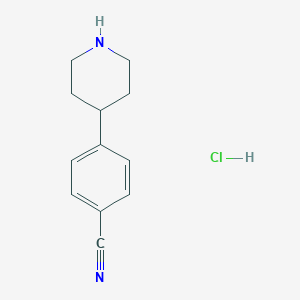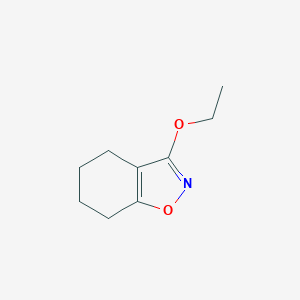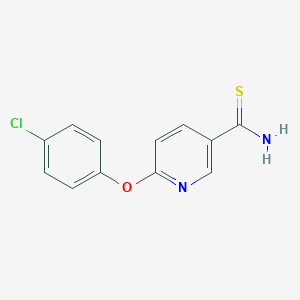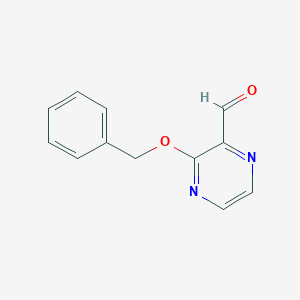
3-(Benzyloxy)pyrazine-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Benzyloxy)pyrazine-2-carbaldehyde is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is a pyrazine derivative that has a benzyl ether functional group attached to it.
Wissenschaftliche Forschungsanwendungen
3-(Benzyloxy)pyrazine-2-carbaldehyde has been extensively studied for its potential applications in various areas of scientific research. One of the main areas of research is in the field of medicinal chemistry, where this compound has shown promising results as a potential drug candidate for the treatment of various diseases such as cancer, diabetes, and inflammation.
Wirkmechanismus
The mechanism of action of 3-(Benzyloxy)pyrazine-2-carbaldehyde is not fully understood. However, studies have shown that this compound has the ability to inhibit various enzymes and proteins that are involved in the development and progression of diseases such as cancer and inflammation.
Biochemische Und Physiologische Effekte
Studies have shown that 3-(Benzyloxy)pyrazine-2-carbaldehyde has various biochemical and physiological effects. This compound has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and regulate glucose metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(Benzyloxy)pyrazine-2-carbaldehyde in lab experiments is its high potency and specificity towards certain enzymes and proteins. This makes it an ideal candidate for drug development. However, one of the limitations of using this compound is its low solubility, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
There are several future directions for research on 3-(Benzyloxy)pyrazine-2-carbaldehyde. One area of research is in the development of more efficient and cost-effective synthesis methods for this compound. Another area of research is in the identification of new potential applications for this compound in the field of medicinal chemistry. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
In conclusion, 3-(Benzyloxy)pyrazine-2-carbaldehyde is a promising compound that has potential applications in various areas of scientific research. Its high potency and specificity towards certain enzymes and proteins make it an ideal candidate for drug development. However, further research is needed to fully understand its mechanism of action and potential side effects.
Eigenschaften
CAS-Nummer |
177759-37-4 |
|---|---|
Produktname |
3-(Benzyloxy)pyrazine-2-carbaldehyde |
Molekularformel |
C12H10N2O2 |
Molekulargewicht |
214.22 g/mol |
IUPAC-Name |
3-phenylmethoxypyrazine-2-carbaldehyde |
InChI |
InChI=1S/C12H10N2O2/c15-8-11-12(14-7-6-13-11)16-9-10-4-2-1-3-5-10/h1-8H,9H2 |
InChI-Schlüssel |
XBNAKXOGSCWZAK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC2=NC=CN=C2C=O |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=NC=CN=C2C=O |
Synonyme |
3-(BENZYLOXY)PYRAZINE-2-CARBALDEHYDE |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Hydroxy-8-iodoindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B70816.png)
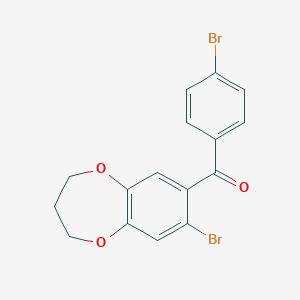
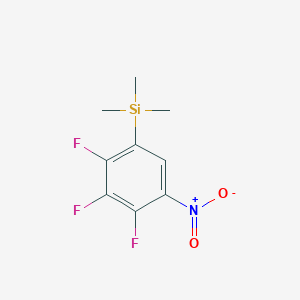
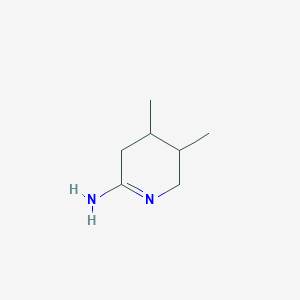
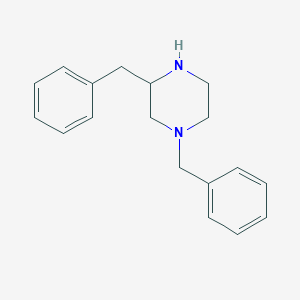
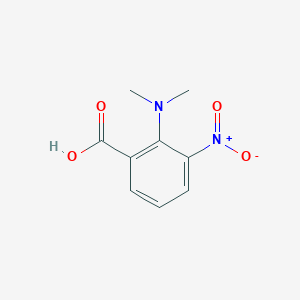
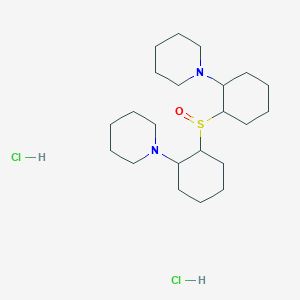
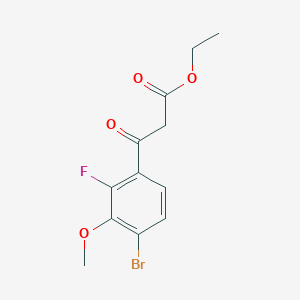
![2,8,9-Triisopropyl-2,5,8,9-tetraaza-1-phosphabicyclo[3,3,3]undecane](/img/structure/B70830.png)
